Reduced Acidity (ΔpKa ~1.1) Relative to 2-Hydroxy Analog Drives Differential Ionization and Solubility
The target compound exhibits a predicted pKa of 3.70 ± 0.10, which is approximately 1.1 log units higher (weaker acid) than the 2-hydroxy analog (2-Hydroxy-5-(morpholine-4-sulfonyl)-benzoic acid, CAS 91134-85-9, predicted pKa 2.60 ± 0.10) . This difference arises because the 2-methoxy group cannot form the intramolecular hydrogen bond with the carboxylic acid that stabilizes the conjugate base in the 2-hydroxy analog, resulting in measurably different ionization profiles at physiologically relevant pH and altered solubility characteristics for salt formation or formulation [1].
| Evidence Dimension | Acid dissociation constant (pKa) |
|---|---|
| Target Compound Data | pKa = 3.70 ± 0.10 (predicted) |
| Comparator Or Baseline | 2-Hydroxy-5-(morpholine-4-sulfonyl)-benzoic acid: pKa = 2.60 ± 0.10 (predicted) |
| Quantified Difference | ΔpKa = 1.10 (target compound is ~12.6× weaker acid) |
| Conditions | Predicted pKa values via computational estimation (ACD/Labs or similar); comparative analysis of intramolecular hydrogen bonding capacity. |
Why This Matters
For procurement in medicinal chemistry, the 1.1-unit pKa difference translates into distinct ionization states at gastrointestinal pH (~1.9–6.8), directly impacting solubility, permeability, and salt selection; a researcher cannot substitute the hydroxy analog without altering the ionization-dependent properties of the final compound.
- [1] General principle of ortho-substituted benzoic acid acidity: intramolecular hydrogen bonding in 2-hydroxybenzoic acids stabilizes the conjugate base, lowering pKa by ~0.5–1.5 units relative to 2-methoxy analogs (e.g., salicylic acid pKa 2.97 vs. 2-methoxybenzoic acid pKa 4.09). View Source
